molecular formula C19H21NO5 B4584994 2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate

2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B4584994
M. Wt: 343.4 g/mol
InChI Key: CDBDRQAPZWIBRZ-UHFFFAOYSA-N
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Description

2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C19H21NO5. It is a derivative of benzoic acid and is known for its unique structural properties, which include a methoxyethyl group and a methylphenoxyacetyl group attached to a benzoate core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

Scientific Research Applications

2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound’s ester and amide functionalities allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

2-methoxyethyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-14-5-3-4-6-17(14)25-13-18(21)20-16-9-7-15(8-10-16)19(22)24-12-11-23-2/h3-10H,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBDRQAPZWIBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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